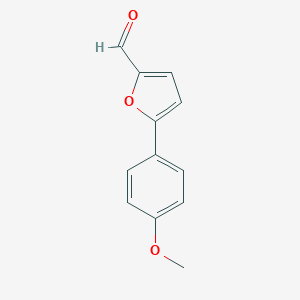
5-(4-甲氧基苯基)呋喃-2-甲醛
描述
Synthesis Analysis
The synthesis of related benzofuran compounds typically involves several steps, including the protection of hydroxyl groups, ortho-bromination of phenols, and employing conditions conducive to forming the desired furan rings. A notable approach includes the use of starting materials like methyl ferulate for biomimetic synthesis, highlighting the compound's complexity and the precision required in its synthesis (Hutchinson, Luetjens, & Scammells, 1997); (Kuo & Wu, 1996).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies confirm the compound's triclinic structure and provide insights into its intermolecular interactions through Hirshfeld surface analysis and fingerprint plots, showcasing the detailed geometry and electronic structure (Rahmani et al., 2017).
Chemical Reactions and Properties
Furan-2-carbaldehyde compounds are versatile C1 building blocks used in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage. This demonstrates the compound's reactivity and potential in creating complex molecular architectures without the need for protecting groups, highlighting its role in green chemistry (Yu et al., 2018).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are influenced by their molecular structure. The thermodynamic properties, including the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been determined using methods like the Knudsen’s effusion method, providing valuable data for understanding the compound's stability and phase behavior (Dibrivnyi et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde and its derivatives can be explored through their reactivity with various electrophilic and nucleophilic reagents. Studies show that these compounds undergo reactions leading to the formation of various derivatives, demonstrating their chemical versatility and the potential for creating a wide range of functional materials (Soliman & El-Sakka, 2017).
科学研究应用
医药
在医药领域,该化合物因其潜在的治疗效果而受到关注。 它是合成各种生物活性分子的基础,特别是在开发新型药物方面 . 其衍生物正在研究其脲酶抑制活性,这可能导致对由产脲酶细菌引起的疾病的治疗 .
材料科学
5-(4-甲氧基苯基)呋喃-2-甲醛: 用于材料科学作为合成呋喃基聚合物和小分子的前体。 这些材料在制造具有特定机械和热性能的新型复合材料方面具有应用 .
化学合成
该化合物是有机合成中的一个通用中间体。它通过各种化学反应,包括缩合和环化过程,用于构建复杂分子。 它在合成呋喃查尔酮中的作用是一个值得注意的例子,呋喃查尔酮已显示出作为脲酶抑制剂的良好效果 .
环境科学
在环境科学中,5-(4-甲氧基苯基)呋喃-2-甲醛 的衍生物正在研究其结合重金属和其他污染物的能力。 这可能导致环境清理和污染控制的新方法 .
分析化学
该化合物独特的化学结构使其在分析化学中可用作校准仪器和开发新分析方法的标准。 它可用于研究反应机理和动力学 .
药理学
在药理学上,5-(4-甲氧基苯基)呋喃-2-甲醛 由于其在药物发现中的作用而意义重大。 它是合成各种药理活性化合物的关键中间体,包括具有潜在抗炎和抗癌活性的化合物 .
生物化学
在生物化学中,该化合物用于研究酶的相互作用和抑制。 其衍生物对于了解与疾病状态相关的生化途径至关重要,并可能导致新生化检测方法的开发 .
农业
农业研究涉及在合成农用化学品中使用5-(4-甲氧基苯基)呋喃-2-甲醛。 它正在研究其在开发更环保、更有效的杀虫剂和除草剂中的潜在用途 .
安全和危害
The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .
属性
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUGGGXLKGQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374875 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34070-33-2 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?
A: The X-ray crystallography study revealed that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.
Q2: How does the antitumor activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone compare to other compounds in the study?
A: The research indicates that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
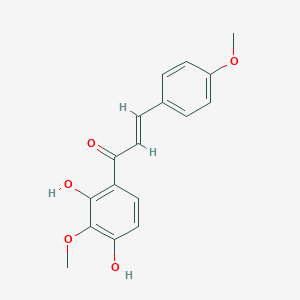
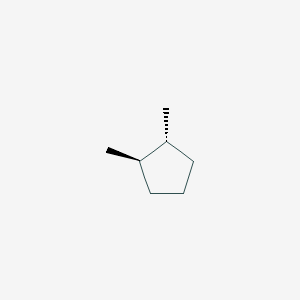

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
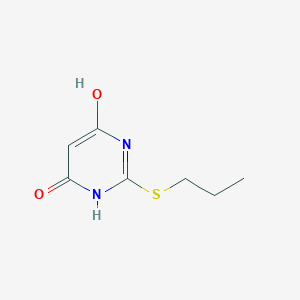
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
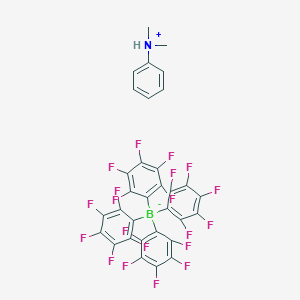
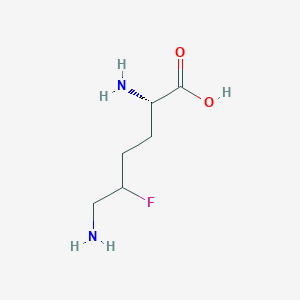

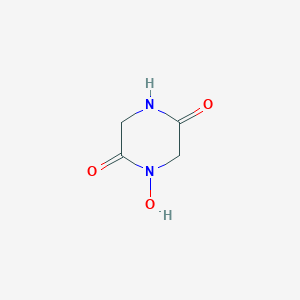

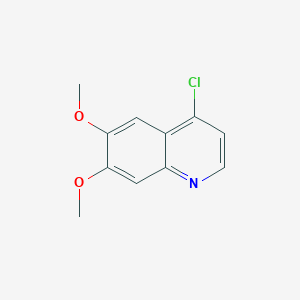
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)